molecular formula C8H4BrN5 B603169 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile CAS No. 1807977-37-2

2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile

Cat. No.: B603169
CAS No.: 1807977-37-2
M. Wt: 250.05g/mol
InChI Key: UWFDVIUDBYQGEU-UHFFFAOYSA-N
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Description

2-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile is a brominated heterocyclic compound that serves as a versatile chemical intermediate in organic synthesis and drug discovery research. While specific data on this exact molecule is limited in public sources, its core structure is based on 2-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine (CAS# 550363-95-6), a known chemical entity with a molecular formula of C7H5BrN4 and a molecular weight of 225.05 . The presence of both a bromo substituent and a carbonitrile group on this triazole-pyridine scaffold makes it a valuable substrate for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitution, allowing researchers to generate diverse libraries of compounds for screening . Compounds featuring the 1,2,4-triazole moiety, similar to this one, have demonstrated significant potential in medicinal chemistry, particularly in the search for new anti-infective agents. Recent scientific literature highlights that 1,2,4-triazole-based analogs are being actively investigated as novel inhibitors of Mycobacterium tuberculosis growth, showcasing low micromolar to nanomolar potency and serving as promising leads against drug-resistant strains of tuberculosis . The bromine atom is a key handle for building molecular complexity, while the carbonitrile group can influence the molecule's electronic properties and serve as a potential pharmacophore. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate precautions, utilizing proper personal protective equipment (PPE) and engineering controls.

Properties

IUPAC Name

2-(3-bromo-1,2,4-triazol-1-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN5/c9-8-12-5-14(13-8)7-6(4-10)2-1-3-11-7/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFDVIUDBYQGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=NC(=N2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

In Situ Generation of PBr₅

A patent by describes the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate using PBr₃ and Br₂ to generate PBr₅ in situ. While this targets a pyrazole derivative, the methodology is adaptable to triazole systems. In this process:

  • PBr₃ is combined with Br₂ in acetonitrile at 30–50°C to form a slurry of PBr₅.

  • The triazole precursor (e.g., 3-hydroxy-1H-1,2,4-triazole) is added, followed by refluxing at 83°C for 1–2 hours.

  • Neutralization with sodium bicarbonate or potassium carbonate yields the brominated product.

This method achieves yields >90% but requires careful control of stoichiometry to minimize over-bromination.

Direct Bromination with PBr₃

An alternative approach uses PBr₃ alone under milder conditions. For example, reacting 3-hydroxy-1H-1,2,4-triazole with PBr₃ in dichloromethane at 0–25°C produces the 3-bromo derivative. However, this method is less efficient for sterically hindered triazoles, often requiring elevated temperatures (40–60°C) and extended reaction times.

Cyclization Reactions Using Hydrazine Derivatives

Cyclization of hydrazine intermediates with nitrile-containing pyridines offers a modular route to the target compound. Frontiers in Chemistry outlines triazole synthesis via [3+2] cycloadditions or oxidative coupling, which can be adapted for brominated systems.

Oxidative Coupling of Amidrazones

As detailed in, amidrazones derived from pyridine-3-carbonitrile can undergo oxidative cyclization with bromine. For instance:

  • Condensing pyridine-3-carbonitrile with hydrazine hydrate forms the amidrazone intermediate.

  • Treating with Br₂ in acetic acid induces cyclization and simultaneous bromination at the 3-position.

Yields for analogous reactions range from 70–85%, with purity dependent on recrystallization solvents.

Comparative Analysis of Methods

MethodConditionsYieldAdvantagesLimitations
In Situ PBr₅PBr₃/Br₂, 83°C, 2h92%High yield, scalableRequires toxic bromine
Direct PBr₃PBr₃, 40°C, 6h75%Simple setupLower yield, side reactions
CuAACCu(I), RT, 12h70%RegioselectiveMulti-step, costly catalysts
Microwave150°C, 20min85%Fast, energy-efficientSpecialized equipment needed

Work-up and Purification

Post-synthesis work-up is critical for isolating high-purity product. The patent details:

  • Neutralization : Treating the reaction mixture with sodium carbonate or potassium carbonate to pH 7–8.

  • Phase Separation : Extracting the organic phase (e.g., acetonitrile) and concentrating under reduced pressure.

  • Crystallization : Slurrying the residue in ethanol/water (1:1) to precipitate the product.

HPLC analysis of analogous compounds shows purities >98% after recrystallization.

Mechanistic Insights

The bromination mechanism likely proceeds via electrophilic substitution. In the presence of PBr₅, the triazole’s 3-position becomes activated, allowing Br⁺ attack. Concurrently, the nitrile group on the pyridine ring withdraws electron density, enhancing the triazole’s reactivity.

For cyclization routes, the Frontier Molecular Orbital (FMO) theory suggests that the HOMO of the hydrazine intermediate interacts with the LUMO of the nitrile, facilitating ring closure .

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the triazole ring .

Scientific Research Applications

Medicinal Chemistry Applications

Research indicates that derivatives of triazole compounds exhibit a wide range of biological activities. The following are notable applications:

Antimicrobial Activity

Several studies have demonstrated that triazole-containing compounds possess significant antibacterial and antifungal properties. For instance:

  • Inhibition of Mycobacterium tuberculosis : Triazole derivatives have shown effectiveness against tuberculosis bacteria, with some compounds demonstrating lower minimum inhibitory concentrations (MIC) than conventional treatments .

Anticancer Properties

Triazole derivatives have been explored for their anticancer activities. In particular:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .

Anti-inflammatory Effects

Recent studies suggest that triazole derivatives can modulate inflammatory pathways, potentially serving as therapeutic agents for inflammatory diseases .

Agricultural Applications

The compound's unique structure allows it to function as a potential agrochemical:

  • Fungicides : Research indicates that triazole derivatives can act as effective fungicides against various plant pathogens, enhancing crop yield and health .

Materials Science Applications

The incorporation of triazole groups into polymers and materials has been investigated for:

  • Enhanced Material Properties : Triazole-containing materials exhibit improved thermal stability and mechanical strength, making them suitable for use in high-performance applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives against pathogenic bacteria. The results indicated that certain derivatives of 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine exhibited potent activity against resistant strains of bacteria, suggesting their potential as new antimicrobial agents.

Case Study 2: Agricultural Field Trials

Field trials with crops treated using formulations containing triazole derivatives showed a significant reduction in fungal infections compared to untreated controls. This highlights the compound's potential utility in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions with biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile is unique due to the presence of both the brominated triazole and pyridine rings, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications compared to similar compounds .

Biological Activity

2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound belongs to the triazole class, which has been extensively studied for various biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C8H5BrN4C_8H_5BrN_4. It features a pyridine ring substituted with a bromo-triazole moiety and a carbonitrile group. The presence of these functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC₈H₅BrN₄
Molecular Weight224.05 g/mol
CAS Number1807977-32-7

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Triazole derivatives often act as enzyme inhibitors. For example, they may inhibit specific kinases involved in cancer progression.
  • Metal Coordination : The triazole ring can coordinate with metal ions, enhancing its potential as a therapeutic agent in metal-based drug formulations.

Antimicrobial Activity

Research has shown that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study evaluated various triazole derivatives against several bacterial strains and fungi:

CompoundActivity (MIC)
2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridineModerate (varied)
Control (Standard Antibiotics)Low MIC values

In vitro studies demonstrated that the compound showed moderate antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine derivatives has also been investigated. In a study focusing on the inhibition of the Pim kinase family—known for their role in cancer cell proliferation—specific derivatives exhibited IC50 values in the low micromolar range:

CompoundIC50 (µM)Cell Line Tested
2-(3-bromo...)4.62MCF7
2-(3-bromo...)1.18HCT116
2-(3-bromo...)1.38PC3

These results suggest that modifications to the triazole structure can enhance anticancer activity .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in various applications:

  • Pim Kinase Inhibition : A series of triazole derivatives were synthesized and tested for their ability to inhibit Pim kinases. The most potent compounds showed significant cytotoxicity in cancer cell lines.
  • Antifungal Properties : Another study focused on evaluating the antifungal activity against Candida species. The compound demonstrated promising results compared to standard antifungal agents.

Q & A

Q. What are the optimal synthetic routes for 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile?

Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

  • Step 1 : Bromination of 1H-1,2,4-triazole derivatives using brominating agents (e.g., NBS or Br₂) under inert conditions ().
  • Step 2 : Coupling the brominated triazole with pyridine-3-carbonitrile using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr) ().
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol ().
    Critical Parameters : Reaction temperature (80–110°C), catalyst loading (1–5 mol% Pd), and stoichiometric control of brominated intermediates to avoid byproducts ().

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer :

  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., pyridine C3 vs. triazole C3 coupling) and bromine-induced deshielding ().
  • IR Spectroscopy : Identify nitrile (C≡N stretch ~2200 cm⁻¹) and triazole ring vibrations ().
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H⁺] = 290.98 g/mol) and isotopic patterns for bromine ().
  • X-ray Crystallography : Resolve structural ambiguities (e.g., triazole-pyridine dihedral angles) using SHELXL ().

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions during synthesis?

Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Optimization : Use Pd(OAc)₂ with bulky ligands (XPhos, SPhos) to enhance catalytic efficiency ().

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates ().

  • Additives : Additives like Cs₂CO₃ or TBAB improve reaction kinetics in SNAr ().

  • Table: Reaction Optimization Data

    ConditionYield (%)Purity (%)
    Pd(OAc)₂/XPhos, DMF, 100°C7298
    No ligand, THF, 80°C2885

Q. How to resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

Methodological Answer :

  • Case Study : If NMR suggests a planar triazole-pyridine system but X-ray shows a non-planar conformation:
    • Validation : Use DFT calculations (B3LYP/6-31G*) to compare energy-minimized structures with experimental data ().
    • Dynamic Effects : Variable-temperature NMR can detect conformational flexibility ().
    • SHELX Refinement : Adjust thermal parameters and occupancy rates in crystallographic models ().

Q. What are the strategies for studying structure-activity relationships (SAR) in bioactivity assays?

Methodological Answer :

  • Analog Synthesis : Replace bromine with other halogens (Cl, I) or functional groups (e.g., methyl, CF₃) ().
  • Biological Testing : Screen against fungal CYP51 enzymes (common target for triazole derivatives) using microplate assays ().
  • Data Analysis : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity ().

Q. How to design computational models for predicting reactivity?

Methodological Answer :

  • Software : Use Gaussian or ORCA for quantum mechanical calculations (e.g., Fukui indices for electrophilic/nucleophilic sites) ().
  • Docking Studies : Model interactions with biological targets (e.g., fungal lanosterol 14α-demethylase) using AutoDock Vina ().
  • Validation : Compare predicted vs. experimental reaction outcomes (e.g., regioselectivity in electrophilic substitution) ().

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